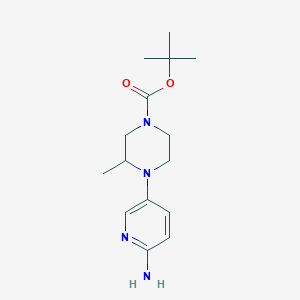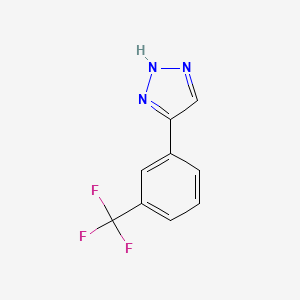![molecular formula C30H61N3O12 B13710841 Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine): is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a t-butyl ester group and two PEG3-amine groups. Polyethylene glycol derivatives are widely used in various fields due to their biocompatibility, solubility in water, and ability to modify surfaces and molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves reacting the amine with a PEG reagent under controlled conditions to form the PEG3-amine intermediate.
Esterification: The PEG3-amine intermediate is then subjected to esterification with t-butyl ester. This reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and a coupling agent like N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the amine precursor are reacted with PEG reagents in industrial reactors.
Continuous Esterification: The PEG3-amine intermediate is continuously fed into esterification reactors where it reacts with t-butyl ester under optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, personal care products, and surface coatings to enhance their properties.
Mécanisme D'action
The mechanism of action of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) involves its ability to modify surfaces and molecules through PEGylation. The PEG chains provide steric hindrance, which can protect biomolecules from enzymatic degradation and reduce immunogenicity. The t-butyl ester group can be hydrolyzed under acidic conditions to release the active amine groups, which can then interact with molecular targets through various pathways.
Comparaison Avec Des Composés Similaires
- N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester
- t-Boc-N-amido-PEG5-azide
- t-boc-N-amido-PEG5-amine
Comparison: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is unique due to its combination of t-butyl ester and PEG3-amine groups, which provide both stability and reactivity. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. The presence of two PEG3-amine groups also allows for multiple functionalizations, enhancing its utility in complex synthetic and biological systems.
Propriétés
Formule moléculaire |
C30H61N3O12 |
|---|---|
Poids moléculaire |
655.8 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H61N3O12/c1-30(2,3)45-29(35)5-11-37-17-23-42-22-16-36-10-4-28(34)33(8-14-40-20-26-43-24-18-38-12-6-31)9-15-41-21-27-44-25-19-39-13-7-32/h4-27,31-32H2,1-3H3 |
Clé InChI |
AQQRMNHDRMEUHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



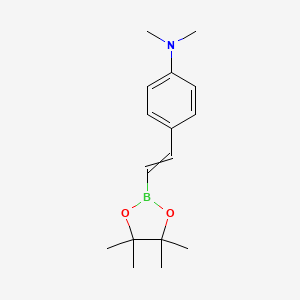

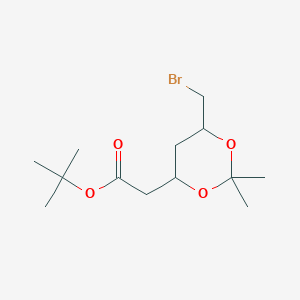
![[16-borono-3,11,19-tris(2-ethylhexyl)-3,11,19-triazapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaen-6-yl]boronic acid](/img/structure/B13710772.png)
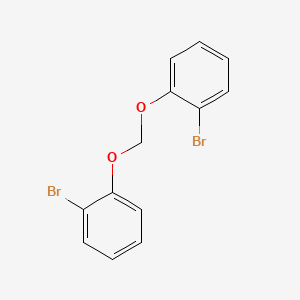


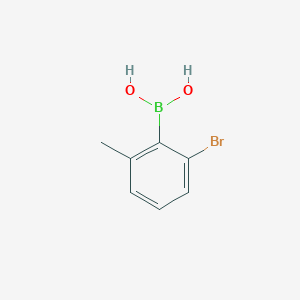
![3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13710787.png)
